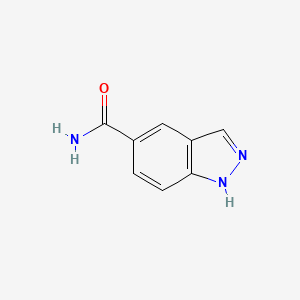

1H-indazole-5-carboxamide

Description

Overview of Indazole Heterocyclic Compounds and Their Significance in Drug Discovery

Indazole, a nitrogen-containing heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This bicyclic structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov The indazole nucleus is a crucial scaffold in medicinal chemistry, serving as a foundational structure for a multitude of synthetic compounds with a wide array of pharmacological activities. nih.govnih.gov

The significance of indazole derivatives in drug discovery is underscored by their diverse biological properties, which include antitumor, anti-inflammatory, antibacterial, antifungal, anti-HIV, and anti-arrhythmic activities. nih.govnih.gov These compounds are key building blocks for many commercially available drugs and bioactive natural products. nih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity to target specific enzymes and receptors. chemimpex.com This structural adaptability has made indazoles a focal point of research for developing new therapeutic agents against various diseases, including cancer, inflammatory conditions, and infectious diseases. benthamdirect.comnih.gov

Indazole-containing compounds have been successfully developed as inhibitors for a range of biological targets, particularly protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Dysregulation of these kinases is implicated in numerous diseases, most notably cancer. nih.gov Consequently, the indazole scaffold is a privileged structure in the design of kinase inhibitors, with several approved anticancer drugs incorporating this moiety. nih.govnih.gov

Historical Context of Indazole Derivatives in Pharmaceutical Development

The exploration of indazole derivatives in medicinal chemistry is not a recent phenomenon, with a history of development leading to several clinically approved drugs. The therapeutic potential of this heterocyclic system has been recognized for decades, leading to extensive research and the synthesis of numerous analogues. austinpublishinggroup.com

A notable example of a successful indazole-based drug is Pazopanib , a potent tyrosine kinase inhibitor approved by the U.S. Food and Drug Administration (USFDA). nih.govresearchgate.net It is used in the treatment of renal cell carcinoma and soft tissue sarcoma. Another significant drug is Granisetron , a serotonin (B10506) 5-HT3 receptor antagonist used to prevent and treat nausea and vomiting caused by cancer chemotherapy and radiation therapy. researchgate.netnih.gov

The development of Niraparib , an orally active poly (ADP-ribose) polymerase (PARP) inhibitor, marks a significant milestone in the application of indazole derivatives in oncology. drugbank.comnih.gov Approved by the FDA in 2017, Niraparib is used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. drugbank.comnih.gov Its development was built upon the discovery of indazole carboxamides as potent PARP inhibitors. nih.gov These examples highlight the long-standing importance and successful translation of indazole-based compounds from laboratory research to clinical practice.

Current Research Landscape of 1H-Indazole-5-carboxamide and its Derivatives

The compound this compound and its derivatives are at the forefront of current medicinal chemistry research, primarily due to their potential as highly potent and selective enzyme inhibitors. nih.gov This scaffold serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and neurological disorders.

Recent research has focused extensively on developing derivatives of this compound as inhibitors of several key enzymes implicated in disease pathogenesis.

Monoamine Oxidase B (MAO-B) Inhibitors: Indazole- and indole-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B. nih.govbiomedfrontiers.org The inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. nih.gov Research has shown that derivatives like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibit subnanomolar inhibitory potency and high selectivity for MAO-B over MAO-A. nih.govbiomedfrontiers.org The ease of synthesis and favorable physicochemical properties of these compounds make them promising candidates for further development. nih.gov

Kinase Inhibitors: The this compound scaffold is a component of numerous potent kinase inhibitors.

Tyrosine Threonine Kinase (TTK) Inhibitors: Derivatives of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide have been developed as single-digit nanomolar inhibitors of TTK, a kinase involved in cell cycle regulation whose upregulation is seen in various cancers. nih.govnih.gov

Extracellular signal-regulated kinase (ERK) Inhibitors: 1H-indazole amide derivatives have been synthesized that show excellent enzymatic and cellular activity against ERK1/2, a key component of the MAPK signaling pathway often dysregulated in cancer. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: The this compound structure is related to the core of Niraparib, a potent PARP inhibitor. nih.govnih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. drugbank.comnih.gov

The table below summarizes key research findings on various derivatives.

| Derivative Class | Target Enzyme | Key Findings & Potency (IC₅₀) | Reference |

| N-phenyl-1H-indazole-5-carboxamides | Monoamine Oxidase B (MAO-B) | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide: IC₅₀ = 0.386 nM for human MAO-B. | nih.gov |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide: IC₅₀ = 1.59 nM for human MAO-B. | nih.gov | ||

| 3-phenyl-1H-indazole-5-carboxamides | Tyrosine Threonine Kinase (TTK) | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides are single-digit nanomolar TTK inhibitors. | nih.gov |

| 1H-indazole amide derivatives | Extracellular signal-regulated kinase (ERK1/2) | Compounds showed IC₅₀ values ranging from 9.3 to 25.8 nM against ERK1/2. | nih.gov |

| Indazole-based compounds | Poly (ADP-ribose) Polymerase (PARP) | Niraparib, a related indazole carboxamide, is a potent inhibitor of PARP-1 (IC₅₀ = 3.8 nM) and PARP-2 (IC₅₀ = 2.1 nM). | nih.gov |

This active area of research demonstrates the continued importance of the this compound scaffold in the quest for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEKRIQAHZLSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620990 | |

| Record name | 1H-Indazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478829-34-4 | |

| Record name | 1H-Indazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indazole 5 Carboxamide and Its Derivatives

Strategies for the Synthesis of the 1H-Indazole Core

The construction of the bicyclic 1H-indazole nucleus is a critical step and has been the subject of extensive research. Key strategies include classical cyclization reactions and modern transition-metal-catalyzed and metal-free C-H amination reactions.

Cyclization Reactions for Indazole Nucleus Formation

Cyclization reactions represent a foundational approach to the synthesis of the indazole ring system. These methods typically involve the formation of a key N-N bond and subsequent ring closure.

A common strategy involves the condensation of a substituted o-toluidine (B26562) derivative. For instance, diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid at room temperature can lead to the formation of the 1H-indazole ring through ring closure involving the methyl group. nih.gov Similarly, 2-nitrobenzaldehydes can be condensed with malonic acid in the presence of ammonium (B1175870) formate, followed by a reductive cyclization to yield indazole derivatives. nih.gov

Another established route utilizes o-halobenzaldehydes or ketones, which upon condensation with hydrazine (B178648) under heating, yield 1H-indazoles. nih.gov A variation of this involves reacting 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol to produce 3-aminoindazole. nih.gov Furthermore, copper-catalyzed amination of 2-haloacetophenones with methyl hydrazine, followed by intramolecular dehydration-cyclization, provides a one-pot synthesis of 1H-indazoles. nih.gov

The intramolecular Ullmann reaction is another powerful cyclization method. A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, starting from a trisubstituted benzene (B151609) derivative. This process involves ortho-directed lithiation, formation of a hydrazone, and finally, a copper-catalyzed intramolecular Ullmann reaction to furnish the 1H-indazole core. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Toluidine | NaNO2, Acetic Acid, Room Temperature | 1H-Indazole | nih.gov |

| 2-Nitrobenzaldehyde | Malonic acid, Ammonium formate, then reduction | 2-(1H-indol-3-yl)acetic acid | nih.gov |

| o-Halobenzaldehyde/Ketone | Hydrazine, Heat | 1H-Indazole | nih.gov |

| 2-Fluorobenzonitrile | Hydrazine hydrate, n-Butanol, Reflux | 3-Aminoindazole | nih.gov |

| 2-Haloacetophenone | Methyl hydrazine, K2CO3, Cu-catalyst | 1H-Indazole | nih.gov |

| Trisubstituted benzene | ortho-lithiation, DMF, Methyl hydrazine, Cu-catalyst | 5-Bromo-4-fluoro-1-methyl-1H-indazole | researchgate.net |

Palladium-Catalyzed C-H Amination Reactions

Palladium-catalyzed reactions have emerged as a highly efficient tool for the construction of the indazole nucleus, primarily through intramolecular C-H amination or C-N bond formation.

One approach involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. This method allows the cyclization to proceed under mild conditions, making it suitable for substrates with sensitive functional groups. chemicalbook.com Another palladium-catalyzed route is the C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones, which also provides a pathway to indazoles. chemicalbook.com

The direct C3 arylation of 1H-indazole has been achieved using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand in water, representing an environmentally friendly method. chemimpex.com Furthermore, palladium-catalyzed oxidative direct C3- and C7-alkenylations of indazoles have been developed, using silver carbonate as an oxidant. fishersci.co.uk A novel direct C7-arylation of indazoles with iodoaryls has also been described using a palladium acetate catalyst with 1,10-phenanthroline (B135089) as a ligand. adventchembio.com

| Substrate | Catalyst System | Reaction Type | Product | Reference |

| 2-Halobenzophenone tosylhydrazones | Palladium catalyst | Intramolecular Buchwald-Hartwig amination | Indazole nucleus | chemicalbook.com |

| Benzophenone tosylhydrazones | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Catalytic C-H activation/intramolecular amination | Indazole nucleus | chemicalbook.com |

| 1H-Indazole | Pd(OAc)2, PPh3, Water | C3 direct arylation | C3-arylated 1H-indazoles | chemimpex.com |

| 1H- and 2H-Indazole derivatives | Pd(OAc)2, Ag2CO3 | Oxidative C3- and C7-alkenylation | C3- and C7-alkenylated indazoles | fishersci.co.uk |

| 3-Substituted 1H-Indazole | Pd(OAc)2, 1,10-phenanthroline | Direct C7-arylation | C7-arylated indazoles | adventchembio.com |

Iodine-Mediated Aryl C-H Amination

Iodine-mediated reactions offer a metal-free alternative for the synthesis of the indazole core through intramolecular C-H amination.

A notable method involves the treatment of diaryl and tert-butyl aryl ketone hydrazones with molecular iodine in the presence of potassium iodide and sodium acetate. researchgate.net This reaction proceeds via a direct aryl C-H amination to yield 1H-indazoles. researchgate.net This approach is operationally simple and provides a facile route to indazole derivatives. semanticscholar.org Another strategy utilizes iodobenzene (B50100) as a catalyst in the presence of Oxone as an oxidant to achieve the intramolecular C-H amination of hydrazones under mild, metal-free conditions. luxembourg-bio.comjocpr.com

| Substrate | Reagents | Reaction Type | Product | Reference |

| Diaryl/tert-butyl aryl ketone hydrazones | I2, KI, NaOAc | Direct aryl C-H amination | 1H-Indazoles | researchgate.net |

| Hydrazones | Iodobenzene (catalytic), Oxone | Intramolecular C-H amination | 1H-Indazoles | luxembourg-bio.comjocpr.com |

Metal-Free Catalyzed Processes in Indazole Synthesis

The development of metal-free synthetic routes to indazoles is of great interest due to environmental and economic considerations.

A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. nih.gov Another metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes through selective activation of the oxime with methanesulfonyl chloride and triethylamine. Additionally, a method for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds has been developed under transition-metal-free conditions. Photochemical or thermochemical methods have also been employed for the metal-free synthesis of 2H-indazole skeletons from 2-((aryl/alkyl/H)ethynyl))aryltriazenes.

| Starting Materials | Reagents/Conditions | Key Feature | Product | Reference |

| 2-Aminophenones and hydroxylamine derivatives | One-pot reaction | Metal-free, mild conditions | Indazoles | nih.gov |

| o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | Metal-free, selective oxime activation | 1H-Indazoles | |

| N-Tosylhydrazones and nitroaromatic compounds | Transition-metal-free conditions | Wide substrate scope | 1H-Indazoles | |

| 2-((aryl/alkyl/H)ethynyl))aryltriazenes | Visible-light irradiation or heat | Metal-free photochemical/thermochemical | 2H-Indazoles |

Synthesis of 1H-Indazole-5-Carboxamide via Derivatization of Precursors

Once the 1H-indazole core is established, the 5-carboxamide group is typically introduced through the derivatization of a precursor, most commonly a carboxylic acid.

Amide Bond Formation from Carboxylic Acid Derivatives

The conversion of 1H-indazole-5-carboxylic acid to this compound is a standard amidation reaction. This transformation generally involves the activation of the carboxylic acid to a more reactive species, which is then coupled with an appropriate amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce epimerization. semanticscholar.org Other activating agents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the corresponding acyl chloride, which readily reacts with amines. researchgate.net

A general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives involves treating the corresponding carboxylic acid with HOBt, EDC·HCl, and the desired amine in a solvent like DMF. Another approach utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in the presence of a base like DIPEA (N,N-Diisopropylethylamine). Titanium tetrachloride (TiCl4) has also been reported as a mediator for the direct condensation of carboxylic acids and amines.

| Carboxylic Acid | Amine | Coupling Reagent/Mediator | Conditions | Product | Reference |

| 1H-Indazole-3-carboxylic acid | Various amines | HOBt, EDC·HCl | DMF | 1H-Indazole-3-carboxamide derivatives | |

| Substituted aryl acids | 1H-Indazole-3-carboxylic acid hydrazide | HATU, DIPEA | DMF | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives | |

| General carboxylic acids | General amines | TiCl4 | Pyridine, 85 °C | Amides |

Introduction of Substituents on the Indazole Ring System

The synthesis of indazole derivatives often involves the introduction of various functional groups onto the core bicyclic structure, made of a fused benzene and pyrazole (B372694) ring. nih.gov These modifications are crucial for tuning the molecule's properties. General approaches for creating substituted indazoles can involve adding the substituent either before or after the formation of the indazole ring itself. d-nb.info

A common strategy involves starting with already substituted benzene derivatives, where the pyrazole ring is formed in a later step, often through ring closure involving the formation of a bond between two nitrogen atoms. researchgate.net For instance, a fluorine-containing intermediate, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, has been synthesized from 2,3-difluorobenzoic acid through a sequence of reactions including bromination, amidation, Grignard reaction, and cyclization. researchgate.net

Specific Synthetic Routes to N-Substituted 1H-Indazole-5-Carboxamides

The synthesis of N-substituted indazole carboxamides is of significant interest. A structure-based design approach has been applied to the weakly active parent compound, 1H-indazole-3-carboxamide, by introducing linkers at the N-1 position. nih.gov This strategy involved connecting the 1H-indazole-3-carboxamide scaffold to different heterocyclic rings via a three-carbon chain, leading to novel derivatives. nih.gov

Another prevalent method for generating N-substituted indazoles involves the direct alkylation or arylation of the indazole nitrogen. One-pot procedures have been developed for the synthesis of 1-aryl-1H-indazoles. nih.gov An efficient route involves the formation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure, yielding the desired products in good yields. nih.gov The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved with yields ranging from 45–90% in a two-step process. nih.gov This was further optimized into a one-pot domino process, which proved successful, particularly for derivatives starting from acetophenone (B1666503) (73–96% yields). nih.gov

Regioselectivity in 1H-Indazole Derivatization

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the reaction. The indazole ring has two nitrogen atoms, N-1 and N-2, where substitution can occur, leading to the formation of two different regioisomers. d-nb.infonih.gov Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer, it is the predominant form. nih.govnih.govbeilstein-journals.org However, direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products, which can complicate purification and reduce the yield of the desired isomer. nih.govresearchgate.net

The development of regioselective methods is therefore of great synthetic value. d-nb.info Strategies to achieve this control include incorporating the N-substituent before the indazole ring is formed or, more commonly, controlling the conditions of the substitution reaction on the pre-formed indazole ring. d-nb.info

N-1 versus N-2 Alkylation and Substitution Patterns

The ratio of N-1 to N-2 alkylated products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent and the substituents on the indazole ring. nih.govbeilstein-journals.org

For instance, studies have shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl bromide represents a promising system for selective N-1 alkylation. d-nb.infonih.gov In one study, this method provided over 99% N-1 regioselectivity for indazoles with substituents like carboxymethyl, tert-butyl, and carboxamide at the C-3 position. d-nb.infonih.govresearchgate.net Conversely, Mitsunobu reaction conditions, using an alcohol with DBAD and PPh₃ in THF, showed a strong preference for the N-2 position. beilstein-journals.org

In contrast, a highly selective N-2 alkylation has been reported using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates promoted by an acid catalyst like trifluoromethanesulfonic acid. researchgate.net This method exclusively yields the N-2 alkylated product with no N-1 isomer observed. wuxibiology.com Quantum mechanical analysis suggests this high selectivity is due to the reaction proceeding through the more stable 1H-indazole tautomer, which directly leads to the N-2 product, while N-1 alkylation would require an energetically unfavorable conversion to the 2H-tautomer. wuxibiology.com

| Indazole Substrate | Reagents | Solvent | Major Product | N-1:N-2 Ratio | Yield | Source |

|---|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH | DMF | N-2 | 38:46 | 84% (total) | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | n-C₅H₁₁Br, NaH | THF | N-1 | >99:1 | 89% | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | n-C₅H₁₁OH, DBAD, PPh₃ | THF | N-2 | 1:2.9 | 78% (total) | d-nb.infobeilstein-journals.org |

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate, TfOH | Dioxane | N-2 | Observed >322:1 | Not specified | researchgate.netwuxibiology.com |

Impact of Steric and Electronic Effects on Regioisomeric Distribution

The outcome of N-alkylation is governed by a delicate interplay of steric and electronic factors of the substituents on the indazole ring. nih.govnih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions can significantly influence which nitrogen atom is more nucleophilic and accessible.

Electronic Effects: The presence of electron-withdrawing groups, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C-7 position has been shown to confer excellent N-2 regioselectivity (≥ 96%). d-nb.infonih.gov Computational studies using density functional theory (DFT) support these findings, suggesting that chelation and other non-covalent interactions drive the formation of specific regioisomers. nih.govresearchgate.net For example, a chelation mechanism involving a cesium cation is proposed to produce N-1 substituted products, while other interactions lead to N-2 products. nih.govresearchgate.net

Steric Effects: Steric hindrance also plays a critical role. wuxibiology.comnih.gov For indazoles with bulky alkyl groups at the C-3 position, the steric effect can influence the relative energy difference between the transition states for N-1 and N-2 alkylation. wuxibiology.com Generally, as the steric bulk of a C-3 substituent increases, the energy difference between the two transition states becomes smaller, potentially leading to lower regioselectivity. wuxibiology.com However, the intuitive rule that the least sterically hindered position should react is often superseded by electronic effects. nih.govrsc.org

Optimization of Synthetic Procedures for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired this compound derivative. Key parameters that are frequently adjusted include the solvent, base, temperature, and reaction time.

The choice of solvent can dramatically affect both yield and regioselectivity. In a study on the N-1 alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, various solvents were tested. While polar aprotic solvents like DMF and DMSO gave moderate yields (60% and 54%, respectively), the use of dioxane resulted in a significantly higher yield of 96% for the N-1 product. beilstein-journals.org

| Solvent | Isolated Yield (%) | Source |

|---|---|---|

| Dioxane | 96 | beilstein-journals.org |

| Chlorobenzene | 66 | beilstein-journals.org |

| DMF (Dimethylformamide) | 60 | beilstein-journals.org |

| Toluene | 56 | beilstein-journals.org |

| DMSO (Dimethyl sulfoxide) | 54 | beilstein-journals.org |

| NMP (N-Methyl-2-pyrrolidone) | 42 | beilstein-journals.org |

Optimization of one-pot procedures has also been a focus. For the synthesis of 1-aryl-5-nitro-1H-indazoles, initial optimization involved determining the ideal equivalents of the arylhydrazine hydrochloride reactant to maximize the yield of the intermediate hydrazone. nih.gov Further refinement to a one-pot process required careful consideration of reaction conditions to avoid side reactions, such as the hydrolysis of the DMF solvent by potassium carbonate in the presence of water, a byproduct of the initial condensation step. nih.gov The development of [3+2] cycloaddition reactions using benzyne (B1209423) precursors has also been optimized to produce 1H-indazoles in good to excellent yields (51-97%) by controlling the stoichiometry of the reactants to prevent undesired N-arylation of the product. orgsyn.org

Pharmacological and Biological Activities of 1h Indazole 5 Carboxamide Derivatives

Anti-Inflammatory Activities

Derivatives of 1H-indazole have demonstrated notable anti-inflammatory effects. This activity is attributed to their ability to modulate key pathways involved in the inflammatory response. The commercially available non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which features a 1H-indazole core, is used to alleviate pain and inflammation.

Research has shown that indazole derivatives can inhibit inflammatory mediators. For instance, some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a critical enzyme in the production of prostaglandins (B1171923) which are key contributors to inflammation. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting the COX-2 enzyme. researchgate.net These studies suggest that compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups show significant binding potential to the COX-2 active site. researchgate.net The anti-inflammatory action of indazoles may also involve the inhibition of pro-inflammatory cytokines and reactive oxygen species.

Anticancer and Antitumor Properties

The 1H-indazole scaffold is a privileged structure in the development of anticancer drugs, with several FDA-approved small molecule drugs, such as Niraparib and Pazopanib, containing this moiety. acs.orgbohrium.com The antitumor activity of these derivatives is often linked to their ability to inhibit various protein kinases, enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. bohrium.com Dysregulation of these kinases is a common feature of many cancers.

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the mitotic spindle checkpoint and a novel target for cancer therapy. google.com A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides has been identified as potent inhibitors of TTK. google.com Through systematic optimization and computer modeling, a novel chemical class was established, leading to the identification of potent TTK inhibitors with single-digit nanomolar efficacy. google.com

One notable compound from this class, CFI-401870, demonstrated excellent TTK inhibition and favorable oral bioavailability in rodent models. google.com The structure-activity relationship (SAR) studies highlighted the importance of the indazole core and the carboxamide moiety at the 5-position for potent activity. google.com

Table 1: TTK Inhibitory Activity of 1H-Indazole-5-Carboxamide Derivatives

| Compound | TTK Inhibition (IC50) |

|---|---|

| Derivative 94 | Nanomolar range |

| CFI-401870 (95) | Single-digit nanomolar |

| Derivative 96 | Single-digit nanomolar |

This table presents a selection of this compound derivatives and their potent inhibitory activity against TTK kinase.

Derivatives of 1H-indazole have shown inhibitory activity against a broad spectrum of kinases implicated in cancer.

c-Kit, PDGFRβ, and FLT3: Certain indazole derivatives act as multi-kinase inhibitors. For example, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335) was found to target c-Kit, platelet-derived growth factor receptor beta (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3). google.com Additionally, a series of 3-amino-1H-indazol-6-yl-benzamides showed single-digit nanomolar potency against FLT3, c-Kit, and the gatekeeper mutant of PDGFRα. google.comacs.org Another 3-aminoindazole compound was identified as a potent and ATP-competitive inhibitor of Flt3 with high selectivity over c-Kit. capes.gov.br

CHK1 and CDK2: A series of 3-(pyrrolopyridin-2-yl)indazole derivatives were found to selectively inhibit Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase 2 (CDK2). google.com These kinases are critical for cell cycle regulation and DNA damage response, making them attractive targets for cancer therapy. researchgate.net Separately, tetrahydroindazoles, which are structurally related, were identified as inhibitors of CDK2/cyclin complexes following a high-throughput screen. acs.orgorangebookcompanion.com

MEK1, GSK3β, BRAF, IKKβ, and PKC: The same 3-(pyrrolopyridin-2-yl)indazole derivatives also demonstrated inhibitory activity against MEK1, Glycogen Synthase Kinase 3 beta (GSK3β), BRAF, I-kappa-B kinase beta (IKKβ), and Protein Kinase C (PKC). google.com The inhibition of GSK3β by 1H-indazole-3-carboxamide derivatives has been a particular focus, with structure-based discovery leading to novel classes of inhibitors. nih.gov These compounds bind to the ATP binding site of GSK3β and are being explored for various therapeutic applications, including cancer. While direct research on indazole-5-carboxamides for BRAF and IKKβ is less specific, the broader indazole class shows promise. google.com

Table 2: Spectrum of Kinase Inhibition by Indazole Derivatives

| Kinase Target | Derivative Class | Finding |

|---|---|---|

| c-Kit, PDGFRβ, FLT3 | 3-amino-1H-indazol-6-yl-benzamides | Potent, single-digit nanomolar inhibition. google.comacs.org |

| CHK1, CDK2 | 3-(pyrrolopyridin-2-yl)indazoles | Selective inhibition observed. google.com |

| GSK3β | 1H-Indazole-3-carboxamides | Novel class of inhibitors identified via structure-based design. nih.gov |

| MEK1, BRAF, IKKβ, PKC | 3-(pyrrolopyridin-2-yl)indazoles | Inhibitory activity demonstrated against this panel of kinases. google.com |

This table summarizes the diverse kinase inhibitory profile of various 1H-indazole derivative classes.

For the significant percentage of breast cancers that are estrogen receptor-positive (ER+), targeting the ER is a primary therapeutic strategy. Selective Estrogen Receptor Degraders (SERDs) represent an important class of drugs that not only antagonize the receptor but also induce its degradation. google.com An indazole series has been a key focus in the development of novel, orally bioavailable SERDs. google.comnih.gov

Optimization of this series has led to the discovery of indazole derivatives that effectively induce ER degradation and show potent antagonism in vitro. google.com Notably, compounds from this class have demonstrated the ability to cause tumor regression in xenograft models of tamoxifen-resistant breast cancer, highlighting their potential to overcome clinical resistance to existing endocrine therapies. google.com Further development led to tricyclic indazoles as a novel class of SERD antagonists with improved chemical stability and a desirable pharmacological profile.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is overexpressed in many tumors, helping them to evade the immune system. nih.gov IDO1 has become a key target for cancer immunotherapy, and the indazole scaffold has emerged as a promising structure for developing potent inhibitors. researchgate.netgoogle.comnih.gov

Researchers have designed and synthesized various indazole derivatives, including N′-hydroxyindazolecarboximidamides and 4,6-substituted-1H-indazoles, that show inhibitory activity against the IDO1 enzyme. researchgate.netnih.gov These compounds can block the metabolic pathway that leads to immune tolerance, thereby potentially restoring the immune system's ability to attack cancer cells. google.comnih.gov One 4,6-substituted-1H-indazole derivative, compound 35, not only showed potent IDO1 inhibition but also demonstrated in vivo antitumor activity in a mouse xenograft model. researchgate.net

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases. researchgate.netacs.orgacs.org The development of BTK inhibitors has revolutionized the treatment of these conditions. acs.org The indazole scaffold has been explored for the creation of novel BTK inhibitors.

While a specific this compound has not been highlighted as a leading BTK inhibitor, related structures show the potential of this chemical class. A patent for 5-substituted indazoles describes their utility as kinase inhibitors, including for BTK. google.com Furthermore, a series of 4-aminoquinoline-3-carboxamide derivatives incorporating an indazole ring were developed as potent, reversible BTK inhibitors. bohrium.com These findings underscore the value of the indazole core in designing selective and effective inhibitors for this important therapeutic target.

Antiproliferative Effects on Cancer Cell Lines (e.g., HL60, HCT116, A549, MCF7, HT29)

Derivatives of the 1H-indazole scaffold have demonstrated notable antiproliferative activities across a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of various tumors, including those affecting the lung, colon, and breast, as well as leukemia.

A series of synthesized indazole derivatives displayed moderate inhibitory activities against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HCT116 (colorectal) cells. One particular compound, designated 2f, exhibited potent growth inhibitory activity with IC₅₀ values ranging from 0.23 to 1.15 μM across the tested lines. nih.gov Further studies on 1H-indazole amide derivatives have confirmed activity against the HT29 colon cancer cell line. nih.gov

In another study, novel 1,3-dimethyl-6-amino indazole derivatives were synthesized and evaluated for their anticancer activity against cell lines including MCF7 (breast cancer). nih.gov Similarly, polysubstituted indazoles showed interesting antiproliferative effects against A549 lung cancer cells, with IC₅₀ values in the micromolar range. The antiproliferative potential of some indole-aryl amide derivatives was also tested, revealing good activity against HT29 and MCF7 cells.

Investigations into 3-(pyrrolopyridin-2-yl)indazole derivatives revealed vigorous potency against the HL60 human leukemia cell line, with IC₅₀ values extending from the nanomolar to the micromolar range. nih.gov Additionally, a study on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides identified a compound (1c) that inhibited cell growth with GI₅₀ values from 0.041 to 33.6 μM across a full panel of tumor cell lines, being particularly effective against colon cancer lines. Analysis in K562 leukemia cells showed this compound caused a marked increase of cells in the G0-G1 phase.

The table below summarizes the antiproliferative activity of selected indazole derivatives on various cancer cell lines.

| Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Indazole Derivative (2f) | A549, HCT116, MCF-7 | 0.23–1.15 µM | nih.gov |

| 3-Amino-N-phenyl-1H-indazole-1-carboxamide (1c) | Colon, Melanoma, etc. | 0.041–33.6 µM | |

| 3-(Pyrrolopyridin-2-yl)indazole Derivative | HL60 | nM to µM range | nih.gov |

| 1H-Indazole Amide Derivative | HT29 | 6.1 ± 1.1 μM | nih.gov |

| Polysubstituted Indazole | A549 | 0.64 to 17 µM | |

| Indole-aryl amide Derivative (5) | HT29 | Low µM range |

Neuroprotective Effects and Cortical Neuron Survival

The broader class of indazole-containing compounds has been explored for its neuroprotective potential. For instance, certain furopyrazole derivatives of benzylindazole have been shown to protect primary cortical neurons from C2 ceramide-induced apoptosis. Another class, oxadiazolylindazole derivatives, act as sodium channel modulators and have demonstrated neuroprotective activity in hippocampal slices. However, specific research focusing solely on this compound derivatives in the context of direct neuroprotection and cortical neuron survival is not extensively documented in publicly available literature.

Neurogenesis and Neurite Network Outgrowth

The promotion of neurogenesis and neurite outgrowth is a critical area of research for treating nerve injury and neurodegenerative diseases. While compounds that encourage these processes are of significant interest, specific studies detailing the effects of this compound derivatives on neurogenesis and the promotion of neurite network outgrowth are limited within the searched scientific literature. The primary therapeutic exploration for this specific chemical class has been centered on other mechanisms, such as enzyme inhibition.

Monoamine Oxidase (MAO) Inhibition

The most well-documented biological activity of this compound derivatives is their potent and selective inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease.

Selective Monoamine Oxidase B (MAO-B) Inhibition

A significant body of research has established indazole-5-carboxamides as a class of highly potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds have been identified as having inhibitory activity in the subnanomolar range, demonstrating a strong preference for MAO-B over the MAO-A isoform.

Key findings include:

N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was identified as one of the most potent derivatives, with an IC₅₀ for human MAO-B of 0.386 nM and over 25,000-fold selectivity versus MAO-A.

N-(3,4-difluorophenyl-1H-indazole-5-carboxamide combines high potency (IC₅₀ for human MAO-B of 1.59 nM) and selectivity (over 6,000-fold vs. MAO-A) with favorable physicochemical properties.

Pharmacological studies of both N-unsubstituted and N1-methylated indazole-5-carboxamides confirm their status as selective, subnanomolar MAO-B inhibitors. The introduction of a methyl group at the N1 position was found to slightly increase inhibitory potency and selectivity for human MAO-B.

The table below presents the MAO-B inhibitory activity for several key this compound derivatives.

| Compound | hMAO-B IC₅₀ (nM) | Selectivity vs. hMAO-A | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25,000-fold | |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | 1.59 | >6,000-fold | |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 | >5,700-fold | |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 | >16,000-fold |

*Note: Related indole (B1671886) and methanimine (B1209239) derivatives are included for comparison, as they are often studied alongside the indazole-5-carboxamide class.

Dual MAO-A/B Inhibition

While the this compound scaffold is predominantly associated with selective MAO-B inhibition, related heterocyclic structures have been explored for dual inhibitory activity. For example, certain pyrazoline derivatives have been shown to inhibit both MAO-A and MAO-B isoforms. Similarly, studies on small aromatic anilide derivatives have identified compounds that inhibit both enzymes. However, for the specific class of 1H-indazole-5-carboxamides, research has consistently emphasized their high selectivity for MAO-B, and none of the tested compounds in key studies showed significant inhibitory activity against the MAO-A isoform at concentrations up to 10 µM.

Reversible and Competitive Inhibition Mechanisms

A critical feature of the interaction between this compound derivatives and MAO-B is its nature as a reversible and competitive inhibition. Kinetic studies have confirmed this mechanism.

This mode of action is considered advantageous compared to irreversible inhibition. Reversible inhibitors can be displaced from the enzyme's active site by competing substrates, which may reduce the risk of certain drug-food interactions, such as the "cheese effect" associated with irreversible MAOIs. Computational docking studies have provided insights into how these inhibitors interact with the enzyme binding site, explaining their high potency despite their relatively small molecular size.

Antimicrobial Activities

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Derivatives of this compound have shown promise in this field, exhibiting both antibacterial and antifungal properties.

Antibacterial Efficacy

Nitroimidazole derivatives are a known class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov The mechanism of action for nitroimidazoles involves the reduction of the nitro group to a reactive nitro radical anion under anaerobic conditions, which is key to its bactericidal effects. nih.gov While specific studies focusing solely on the antibacterial efficacy of this compound derivatives are not extensively detailed in the provided results, the broader class of indazole-containing compounds has been recognized for its versatile biological activities, including antibacterial properties. nih.gov

Antifungal Potential

Several studies have highlighted the antifungal potential of indazole and pyrazole (B372694) carboxamide derivatives. For instance, a series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent and broad-spectrum in vitro antifungal activities. arabjchem.orgresearchgate.net One particular compound, Y13, demonstrated significant efficacy against various plant pathogenic fungi. arabjchem.orgresearchgate.net The mechanism of action for this compound was found to involve the disruption of the fungal cell membrane, leading to inhibited growth. arabjchem.orgresearchgate.net

In another study, a series of indazole and pyrazole derivatives were designed and evaluated for their activity against Candida species. nih.gov The 3-phenyl-1H-indazole series, in particular, showed promising broad-spectrum anticandidal activity. nih.gov Specifically, N-substituted carboxamides demonstrated activity against C. albicans, with some compounds also showing efficacy against miconazole-resistant C. glabrata. nih.gov These findings underscore the potential of the indazole scaffold in the development of new antifungal agents.

Table 1: Antifungal Activity of Selected Carboxamide Derivatives

| Compound | Target Fungi | EC50 (mg/L) | Reference |

|---|---|---|---|

| Y13 | G. zeae | 13.1 | arabjchem.orgresearchgate.net |

| Y13 | B. dothidea | 14.4 | arabjchem.orgresearchgate.net |

| Y13 | F. prolifeatum | 13.3 | arabjchem.orgresearchgate.net |

| Y13 | F. oxysporum | 21.4 | arabjchem.orgresearchgate.net |

| Y14 | B. dothidea | 18.1 | arabjchem.org |

| Y17 | G. zeae | 16.8 | arabjchem.org |

| Y17 | B. dothidea | 13.9 | arabjchem.org |

| A3-3 | Sclerotinia sclerotiorum | 1.08 µg/mL | nih.gov |

| A3-3 | Botrytis cinerea | 8.75 µg/mL | nih.gov |

| A3-3 | Rhizoctonia cerealis | 1.67 µg/mL | nih.gov |

Modulation of Receptor Interactions

This compound derivatives have been extensively studied for their ability to interact with various neurotransmitter receptors, demonstrating potential for the treatment of central nervous system (CNS) disorders.

Serotonin (B10506) Receptor (5-HT) Ligand Activity

Derivatives of 1H-indazole-3-carboxamide and related structures have been identified as potent ligands for various serotonin (5-HT) receptors.

5-HT1A Receptor: A study focused on developing multi-target ligands for schizophrenia identified several indazole derivatives with agonistic activity towards the 5-HT1A receptor. nih.gov Specifically, compounds 1, 10, and 11 were shown to inhibit forskolin-stimulated cAMP production in cells expressing 5-HT1A receptors, which is indicative of their agonist properties. nih.gov

5-HT2A Receptor: The same study also investigated the affinity of these indazole derivatives for the 5-HT2A receptor, with the goal of finding antagonists. nih.gov This dual antagonism of 5-HT2A and dopamine (B1211576) D2 receptors is a characteristic of atypical antipsychotics. nih.gov While some indazole-3-carboxamide derivatives showed high affinity for 5-HT2A receptors, further modifications led to increased selectivity for the 5-HT4 receptor. nih.gov

5-HT4 Receptor: A series of indazole-3-carboxamides were synthesized and evaluated as 5-HT4 receptor antagonists. nih.gov Alkylation at the N-1 position of the indazole ring and modifications to the amine moiety led to potent and selective antagonists. nih.gov One such compound, LY353433, was identified as a potent and selective 5-HT4 receptor antagonist. nih.gov Another study described N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as new and selective 5-HT4 receptor antagonists. acs.orgdrugbank.com

5-HT7 Receptor: The 5-HT7 receptor is implicated in various CNS processes, including mood regulation and sleep. nih.govwikipedia.org Antagonists of this receptor have shown antidepressant-like effects in preclinical studies. nih.gov While the direct interaction of this compound derivatives with the 5-HT7 receptor is not explicitly detailed in the provided search results, the broader class of serotonin receptor ligands often exhibits cross-reactivity, suggesting a potential area for future investigation.

Dopamine Receptor (D1, D2, D3) Antagonism

Dopamine receptors are key targets for antipsychotic medications. mdpi.com The antagonism of D2 receptors is a hallmark of first-generation antipsychotics, while second-generation drugs often block both D2 and 5-HT2A receptors. nih.gov

A study aimed at developing new antipsychotics optimized a lead compound, D2AAK3, which is a multi-target ligand of D2, 5-HT1A, and 5-HT2A receptors. nih.gov The synthesized indazole derivatives were evaluated for their affinity and efficacy at these receptors. nih.gov The goal was to achieve antagonism at D2 and 5-HT2A receptors, which is a desirable profile for treating schizophrenia. nih.gov

Cannabinoid CB1 Receptor Agonism

A significant area of research for indazole-carboxamide derivatives has been their activity as synthetic cannabinoid receptor agonists. These compounds often bind to and activate both cannabinoid CB1 and CB2 receptors. researchgate.net

Several indazole-3-carboxamide derivatives, such as AB-PINACA, 5F-AB-PINACA, and 5F-ADB-PINACA, have been identified as potent CB1 receptor agonists. nih.gov Studies in mice have shown that these compounds elicit dose-dependent hypothermia, an effect mediated through CB1 receptors. nih.gov Furthermore, research into carboxamide-type synthetic cannabinoids has revealed that enantiomers can have different potencies, with the (S)-enantiomers generally showing higher affinity for CB1 receptors than the (R)-enantiomers. nih.govresearchgate.net For example, with the exception of (R) MDMB-FUBICA, all tested enantiomers of certain synthetic cannabinoids were found to be agonists of both CB1 and CB2 receptors. nih.govresearchgate.net

Table 2: Receptor Binding/Activity of Selected 1H-Indazole-Carboxamide Derivatives

| Compound/Series | Receptor Target | Activity | Reference |

|---|---|---|---|

| Indazole derivatives (compounds 1, 10, 11) | 5-HT1A | Agonist | nih.gov |

| Indazole-3-carboxamides | 5-HT2A | Antagonist (some with high affinity) | nih.govnih.gov |

| LY353433 | 5-HT4 | Potent and selective antagonist | nih.gov |

| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | 5-HT4 | Selective antagonists | acs.orgdrugbank.com |

| Indazole derivatives | D2 | Antagonist | nih.gov |

| AB-PINACA | CB1 | Agonist | nih.gov |

| 5F-AB-PINACA | CB1 | Agonist | nih.gov |

| 5F-ADB-PINACA | CB1 | Agonist | nih.gov |

Rho Kinase (ROCK-II) Inhibition

Derivatives of this compound have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that have two isoforms, ROCK-I and ROCK-II, which are involved in various cellular functions. Inhibition of these kinases is a therapeutic strategy for conditions such as hypertension and cancer. celluars.com

One notable compound is GSK429286A, chemically identified as N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide. celluars.comcellgs.comcreative-enzymes.com This derivative has demonstrated selective inhibition of both ROCK-I and ROCK-II. cellgs.comcreative-enzymes.com It is reported to be a more selective ROCK-II inhibitor compared to other widely used ROCK inhibitors like Y-27632. creative-enzymes.com In vitro studies have shown that GSK429286A can reverse adrenaline-induced contraction in rat aortic rings and reduce mean arterial pressure in hypertensive rats, indicating its potential as a vasorelaxant agent. creative-enzymes.comtocris.com

| Compound Name | Chemical Structure | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| GSK429286A | N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | ROCK-I | 14 | creative-enzymes.comtocris.comhellobio.com |

| ROCK-II | 63 | creative-enzymes.com |

Sphingosine-1-Phosphate Receptor-1 (S1P1) Activation and Desensitization

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that are involved in regulating numerous physiological processes, including immune cell trafficking. nih.govnih.govfrontiersin.org Modulators of the S1P1 receptor are used in the treatment of autoimmune diseases like multiple sclerosis. youtube.comresearchgate.net

A review of the scientific literature did not yield significant information regarding the activity of this compound derivatives as modulators, activators, or desensitizers of the Sphingosine-1-Phosphate Receptor-1 (S1P1). Research on S1P1 modulators has primarily focused on other chemical scaffolds. nih.govfrontiersin.org

Enzyme Inhibition Studies Beyond MAO

While 1H-indazole-5-carboxamides are known for their potent inhibition of monoamine oxidase (MAO), research has demonstrated their inhibitory activity against a range of other enzymes, particularly protein kinases. The indazole core is recognized as a valuable pharmacophore in the development of kinase inhibitors for therapeutic use, especially in oncology. celluars.com

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that is crucial for the spindle assembly checkpoint in mitosis. Its upregulation is associated with various cancers, making it a target for anticancer drug development. cellgs.com A specific class of this compound derivatives, namely 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, has been developed as potent and orally bioavailable TTK inhibitors. creative-enzymes.com

Systematic optimization of this series led to the identification of compounds with significant potency and selectivity. For instance, compound 75 (CFI-401870) was found to be a potent TTK inhibitor with an IC₅₀ value of less than 10 nM and demonstrated tumor growth inhibition in animal models. creative-enzymes.com This line of research evolved from earlier findings on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-carboxamides, which also showed potent TTK inhibition. cellgs.com

Other Kinase Inhibition

Derivatives of this compound have been explored for their inhibitory effects on other kinases as well. The versatility of the indazole scaffold allows for modifications that can target the ATP-binding sites of various kinases. celluars.com

FMS-like Tyrosine Kinase 3 (FLT3): Benzimidazole (B57391) derivatives linked to an indazole core have been designed as potent inhibitors of FLT3 and its mutants, which are implicated in acute myeloid leukemia. frontiersin.org

Glycogen Synthase Kinase-3 (GSK-3): 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as inhibitors of GSK-3. celluars.com

Monopolar spindle 1 (Mps1) Kinase: Rational design starting from a pan-kinase inhibitor led to the discovery of indazole-based compounds as potent and cell-active Mps1 kinase inhibitors.

| Compound Class/Name | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides (e.g., CFI-401870) | Tyrosine Threonine Kinase (TTK/Mps1) | < 10 nM | creative-enzymes.com |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-carboxamides (e.g., CFI-400936) | Tyrosine Threonine Kinase (TTK/Mps1) | 3.6 nM | cellgs.com |

| Indazole-based Mps1 Inhibitors (e.g., compound 23c) | Mps1 Kinase | 3.06 nM |

Structure Activity Relationship Sar and Computational Studies

Influence of Substituents on the Indazole Ring System on Biological Activity

The nature and position of substituents on the bicyclic indazole ring system are critical determinants of the biological activity of its derivatives.

Modifications at various carbon positions of the indazole ring have been shown to modulate the potency and selectivity of these compounds for different biological targets.

C-3 Position: Functionalization at the C-3 position is a widely explored strategy for developing potent therapeutic agents. For instance, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at this position has been identified as crucial for strong inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Similarly, C-3 functionalization is pivotal for creating compounds targeting cancer and inflammatory diseases. researchgate.net In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, substitutions on a phenyl ring attached to the C-3 position significantly impact activity. The replacement of a 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl enhances inhibitory potency. nih.gov Furthermore, the addition of a fluorine atom to this phenyl ring also leads to a notable improvement in activity. nih.gov

C-4 Position: Substitution at the C-4 position can also confer significant biological activity. The introduction of a bromine atom at C-4 results in a compound that is a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com 4-Nitroindazole has also been identified as a potent inhibitor of NOS activity. austinpublishinggroup.com

C-5 Position: The 5-position, where the parent carboxamide group is located, is a key site for interaction with biological targets. Derivatives with 3-aminopiperidinyl substituents at the C-5 position have been investigated as potential Rho kinase inhibitors. austinpublishinggroup.com

C-6 Position: The C-6 position has been a target for developing inhibitors of specific kinases. A series of substituted 6-anilinoindazoles have been described as inhibitors of c-Jun N-terminal kinase-3 (JNK-3). austinpublishinggroup.com

C-7 Position: Substituents at the C-7 position have profound electronic effects that influence not only biological activity but also the chemical reactivity of the indazole ring, particularly N-alkylation. nih.govnih.gov 7-Methoxyindazole and 7-nitroindazole (B13768) are known nitric oxide synthase (NOS) inhibitors. austinpublishinggroup.com Specifically, 7-nitro-1H-indazoles demonstrate inhibitory properties against nNOS, iNOS, and eNOS isoforms. nih.gov The presence of electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position strongly directs alkylation to the N-2 position. nih.govnih.govresearchgate.net

Table 1: Effect of Indazole Ring Substitution on Biological Activity

| Position | Substituent | Biological Target/Activity | Reference |

|---|---|---|---|

| C-3 | Phenyl (with 3-isopropoxyphenyl) | FGFR1 Inhibition (IC₅₀ = 9.8 nM) | nih.gov |

| C-3 | Phenyl (with 3-fluoro-methoxyphenyl) | FGFR1 Inhibition (IC₅₀ = 5.5 nM) | nih.gov |

| C-3 | Carbohydrazide moiety | IDO1 Inhibition | nih.gov |

| C-4 | Bromine | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | austinpublishinggroup.com |

| C-5 | 3-Aminopiperidinyl | Rho Kinase Inhibition | austinpublishinggroup.com |

| C-6 | Anilino | c-Jun N-terminal kinase-3 (JNK-3) Inhibition | austinpublishinggroup.com |

| C-7 | Methoxy or Nitro | Nitric Oxide Synthase (NOS) Inhibition | austinpublishinggroup.com |

The alkylation of the pyrazole (B372694) nitrogen atoms (N-1 and N-2) is a critical modification that often dictates the potency and selectivity of indazole-based drugs. The synthesis of a single, desired N-alkyl regioisomer can be challenging but is crucial for consistent pharmacological activity. nih.govnih.gov

The regioselectivity of N-alkylation is heavily influenced by both the reaction conditions and the electronic properties of substituents on the indazole ring. nih.govresearchgate.net

N-1 Selective Alkylation: A highly regioselective protocol for producing N-1 alkylated indazoles involves using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). nih.govd-nb.info For indazoles with a C-3 carboxamide group, this method achieves greater than 99% selectivity for the N-1 regioisomer. nih.govresearchgate.netd-nb.info This high selectivity is attributed to the coordination of the sodium cation with the N-2 nitrogen and the oxygen atom of the C-3 substituent. This protocol is effective for a wide range of primary alkyl halides and secondary alkyl tosylates. nih.govnih.gov

N-2 Selective Alkylation: In contrast, Mitsunobu reaction conditions tend to favor the formation of the N-2 alkylated isomer. nih.govd-nb.info Furthermore, the presence of strong electron-withdrawing substituents at the C-7 position, such as nitro (NO₂) or methyl carboxylate (CO₂Me), directs alkylation almost exclusively to the N-2 position, even under conditions that would typically favor N-1. nih.govnih.govresearchgate.net For instance, C-7 nitro-substituted indazoles yield ≥96% N-2 regioselectivity. nih.govnih.gov

Table 2: Regioselectivity of N-Alkylation of Indazoles

| Condition/Substituent | Preferred Position | N-1:N-2 Ratio | Reference |

|---|---|---|---|

| NaH in THF (with C-3 carboxamide) | N-1 | >99 : <1 | nih.gov, researchgate.net |

| Mitsunobu Reaction | N-2 | 1 : 2.5 | nih.gov, d-nb.info |

| C-7 NO₂ or CO₂Me Substituent | N-2 | ≤4 : ≥96 | nih.gov, researchgate.net |

The carboxamide linker itself, particularly its orientation, is a critical structural element. A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers demonstrated the absolute necessity of the specific amide regiochemistry. nih.gov The indazole-3-carboxamide derivative 12d was found to be a potent inhibitor of calcium influx with a sub-micromolar IC₅₀ value. In stark contrast, its reverse amide isomer, 9c , was completely inactive in the same assay, even at concentrations up to 100μM. nih.gov This finding highlights that the precise arrangement of the carboxamide linker is fundamental for interaction with the biological target and cannot be altered without a complete loss of activity. nih.gov

Tautomerism of 1H-Indazole-5-Carboxamides and its Pharmacological Implications

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov This tautomerism significantly influences the compound's physical, chemical, and biological properties. nih.gov

Both experimental data and theoretical calculations consistently show that the 1H-indazole tautomer is the more stable and predominant form. nih.govnih.govresearchgate.net

Thermodynamic Stability: The 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net Computational calculations (MP2/6-31G**) indicate that the 1H-form is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹) in the gas phase. nih.govcaribjscitech.com This energy difference ensures that the 1H-indazole is the major tautomer in the gas phase, in solution, and in the solid state. caribjscitech.com

Spectroscopic Analysis: The two tautomeric forms can be distinguished using techniques like solid-state NMR-NQR spectroscopy. caribjscitech.com In solution, rapid intermolecular proton transfer often results in a time-averaged spectrum, showing a single set of signals. nih.gov However, the specific tautomeric form that binds to a biological target determines the compound's activity, making the understanding of this equilibrium crucial for drug design.

The equilibrium between the 1H and 2H tautomers can be influenced by environmental factors such as the solvent.

Solvent Polarity: In general, the tautomeric equilibrium can be affected by the polarity of the solvent. nih.gov For related benzimidazole (B57391) systems, increasing solvent polarity can slow the rate of proton exchange between the two forms. In highly polar solvents like hexamethylphosphoramide (B148902) (HMPA), the equilibrium exchange can be slowed sufficiently on the NMR timescale to allow observation of signals from the most stable tautomer. nih.gov While the 1H form of indazole is generally dominant, solvent interactions can subtly shift the equilibrium. Studies on the related indazolinone system in aqueous solution show that one tautomer can dominate to the extent of about 95%. psu.edu

Concentration: Unsubstituted indazole can form dimers or trimers through intermolecular hydrogen bonding between the N-H group of one molecule and the N-2 atom of another. caribjscitech.com This association is concentration-dependent and can influence the observed properties in solution.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies have been instrumental in elucidating the specific interactions between 1H-indazole-5-carboxamide derivatives and their target enzymes. These studies reveal that the binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. worldscientific.com

For instance, in the context of cancer research, docking studies of 1-trityl-5-azaindazole derivatives with cancer-related proteins like the Murine Double Minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR) have identified key amino acid residues involved in binding. For PBR, interactions were observed with residues such as LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30. jocpr.comjocpr.com In the case of the MDM2 receptor, a derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, demonstrated strong bonding interactions with GLN72 and HIS73. jocpr.comjocpr.com

Similarly, docking of indazole-carboxamides into the active site of monoamine oxidase B (MAO-B) provided a rationale for their high potency, highlighting crucial interactions within the enzyme's binding pocket. nih.gov Studies on other derivatives, such as those of 1H-benzo[d]imidazole-5-carboxamide with the tubulin enzyme, also confirmed the importance of hydrogen bonding and hydrophobic interactions at the binding site. researchgate.net The nature of these interactions, including arene-cation and pi-pi stacking, is critical for the stability of the ligand-protein complex.

Table 1: Key Amino Acid Interactions for Indazole Derivatives from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Reference |

| 1-Trityl-5-azaindazole derivatives | PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | jocpr.comjocpr.com |

| 1-Trityl-5-azaindazole derivatives | MDM2 | GLN72, HIS73 | jocpr.comjocpr.com |

| Thiazole conjugates | Rho6 | Lys106, Arg96, Ser95, Gln158, Arg108 | semanticscholar.org |

| N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives | Not Specified | Interactions involve H-bonds, electrostatic forces, hydrophobic contacts | worldscientific.com |

Docking simulations are crucial for predicting the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential inhibitors. For a series of 3-carboxamide indazole derivatives docked against a renal cancer-related protein (PDB: 6FEW), specific derivatives were identified as having the highest binding energies, indicating stronger potential inhibition. nih.govresearchgate.net

In another study, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide was identified as a highly potent and selective inhibitor of human MAO-B with a subnanomolar IC50 value of 1.59 nM. nih.gov Computational docking provided a rationale for this high potency despite the compound's relatively small molecular size. nih.gov The binding energy values derived from these simulations serve as a critical guide for prioritizing compounds for synthesis and further biological testing. For example, docking of 1-trityl-5-azaindazole derivatives against the PBR protein yielded binding energies ranging from -257.9 to -286.4 kcal/mol, while one compound showed a particularly high binding energy of -359.2 kcal/mol with the MDM2 receptor. jocpr.comjocpr.com These predictions are invaluable in the early stages of drug discovery.

Table 2: Predicted Binding Affinities for Various Indazole Derivatives

| Compound/Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Potency (IC50) | Reference |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | Human MAO-B | Not specified | 1.59 nM | nih.gov |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | Not specified | 0.386 nM | nih.gov |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 | -359.2 | Not specified | jocpr.comjocpr.com |

| 1-Trityl-5-azaindazole derivatives | PBR | -257.9 to -286.4 | Not specified | jocpr.comjocpr.com |

| Thiazole derivative (5b) | Rho6 | -9.2 | Not specified | semanticscholar.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not available from static docking models.

MD simulations are employed to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a biological environment (typically water), researchers can observe whether the ligand remains securely bound to the active site. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation.

For example, MD simulations of a potent 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative demonstrated a consistent and robust binding within the target protein's active site. researchgate.net The ligand-protein complex was shown to remain in a stable equilibrium, with a structural deviation of approximately 1–3 Å, indicating a stable interaction. researchgate.net Similarly, simulations of the most potent N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide compound highlighted a consistent and robust binding within the target protein. worldscientific.com These simulations confirm the stability of the interactions predicted by docking and provide greater confidence in the proposed binding mode. worldscientific.comnih.gov

Beyond stability, MD simulations reveal the dynamic movements and conformational changes of both the ligand and the protein. This dynamic behavior can be crucial for understanding the mechanism of action. For instance, simulations can show how a ligand induces conformational changes in the protein or how the flexibility of certain protein regions accommodates the ligand.

Studies on 1H-benzo[d]imidazole-5-carboxamide derivatives have utilized MD simulations to understand their structure-activity relationships and explore potential binding modes. researchgate.net The simulations can track the movement of the ligand within the binding pocket, identifying key conformational states and the energetic barriers between them. acs.org This information provides a more realistic picture of the binding event than static models and can help explain the molecular basis for a compound's biological activity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies on indazole derivatives targeting Hypoxia-Inducible Factor-1α (HIF-1α) have been performed to understand the structural features that influence their inhibitory potency. nih.gov In these studies, models are built using descriptors that represent the steric and electrostatic properties of the molecules. The resulting 3D contour maps provide a visual guide, indicating regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity. nih.gov

These models are validated statistically, often using the partial least squares (PLS) method, to ensure their predictive power. nih.gov A successful QSAR model, often represented by a high correlation coefficient (r²), can be used to predict the activity of newly designed compounds before they are synthesized. nih.gov This approach, combined with pharmacophore mapping, allows for the rational design of new, more potent inhibitors by focusing on the key structural features required for optimal interaction with the biological target. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling and computational studies are instrumental in elucidating the key structural features required for the biological activity of this compound derivatives and in guiding the design of new, more potent, and selective analogs. These approaches help to define the spatial arrangement of essential chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for molecular recognition at the target protein.

Computational docking studies have provided valuable insights into the binding modes of this compound derivatives. For instance, in the context of developing inhibitors for monoamine oxidase B (MAO-B), docking studies have been used to rationalize the high potency of small-molecule inhibitors based on the indazole-5-carboxamide scaffold. nih.gov These studies help to visualize the interactions between the ligand and the amino acid residues within the enzyme's active site. nih.gov

Similarly, for other indazole derivatives, such as those targeting the tyrosine threonine kinase (TTK), molecular dynamics simulations have been employed to assess the stability of ligand-protein complexes. researchgate.netnih.gov These simulations can reveal the dynamic nature of the binding and help to confirm the robustness of the interactions predicted by static docking models. researchgate.net

A key aspect of the structure-activity relationship (SAR) for indazole carboxamides is the regiochemistry of the carboxamide linker. Studies on related indazole-3-carboxamides have demonstrated that the specific placement of the amide group is crucial for activity. nih.gov For example, while an indazole-3-carboxamide derivative showed potent inhibition of the calcium-release activated calcium (CRAC) channel, its corresponding reverse amide isomer was found to be inactive. nih.gov This highlights the critical role of the amide vector in forming key interactions within the binding site.

Pharmacophore models for related heterocyclic compounds often highlight the importance of specific features. For example, a pharmacophore model developed for cyclooxygenase-2 (COX-2) inhibitors based on triazole carboxylic acid derivatives identified two aromatic rings and one hydrogen bond acceptor as essential features. semanticscholar.org Such models, while not directly for this compound, provide a framework for understanding the potential key interaction points for this scaffold as well.

The insights gained from these computational approaches are pivotal for the rational design of new derivatives. By understanding the essential structural requirements for activity, medicinal chemists can strategically modify the this compound core to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Below are interactive data tables summarizing the activity of selected this compound derivatives and related compounds from various studies.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of this compound Derivatives nih.gov

| Compound | Chemical Name | IC50 (human MAO-B) | Selectivity vs. MAO-A |

| 30 | N-(3,4-difluorophenyl-1H-indazole-5-carboxamide) | 1.59 nM | >6000-fold |

| 38a | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | >25000-fold |

Table 2: Tyrosine Threonine Kinase (TTK) Inhibitory Activity of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides nih.gov

| Compound | Description | Activity |

| 94 | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative | Single-digit nanomolar TTK inhibitor |

| 95 (CFI-401870) | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative | Single-digit nanomolar TTK inhibitor |

| 96 | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative | Single-digit nanomolar TTK inhibitor |

Preclinical Evaluation and Translational Research

In Vitro Pharmacokinetic Profiling

The in vitro evaluation of 1H-indazole-5-carboxamide derivatives has been central to identifying candidates with drug-like properties. A significant area of this research has been the development of these compounds as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. nih.govnih.gov

Pharmacological studies have identified N-unsubstituted indazole-5-carboxamides and their N1-methylated analogues as highly potent, selective, competitive, and reversible inhibitors of human MAO-B. nih.govnih.govnih.gov Many of these derivatives exhibit inhibitory concentrations (IC50) in the subnanomolar and even picomolar range. nih.gov For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to have an IC50 for human MAO-B of 0.386 nM. nih.gov Another derivative, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, combines high potency (IC50 of 1.59 nM) with superior physicochemical properties. nih.gov